5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula . It is characterized by a chloro substituent at the 5-position and an aldehyde group at the 2-position of the imidazo[1,2-a]pyridine structure. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities, including interactions with various enzymes and proteins that influence cellular processes and metabolic pathways .
This compound is classified as a heterocyclic aromatic compound, specifically belonging to the imidazo[1,2-a]pyridine family. It can be sourced from various chemical suppliers and is often used in research related to drug development and synthetic organic chemistry. The compound has been cataloged with the CAS number 881841-35-6, facilitating its identification in chemical databases .
The synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes the reaction of 2-aminopyridine with chloroacetaldehyde under acidic conditions. This process is followed by oxidation to introduce the aldehyde group.
In an industrial context, continuous flow processes may be utilized to enhance yield and efficiency, employing automated reactors to ensure consistent product quality and scalability.
The molecular structure of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde features a fused ring system characteristic of imidazo[1,2-a]pyridines. The presence of the chloro group at the 5-position enhances its electrophilic character, while the aldehyde group at the 2-position allows for further functionalization.
Key structural data includes:
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde participates in several chemical reactions:
The mechanism of action for 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with various biological targets. It has been shown to influence enzyme activity, particularly cytochrome P450 enzymes, which are essential for drug metabolism. The binding of this compound to enzyme active sites can lead to inhibition or modulation of activity.
Biochemical studies indicate that this compound can induce apoptosis in certain cancer cell lines by modulating gene expression related to apoptotic pathways. Its effects on cellular metabolism are also notable, as it alters the activity of key metabolic enzymes involved in energy production and biosynthesis .
Relevant data on these properties can enhance understanding for applications in synthetic chemistry and pharmacology .
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde has several scientific applications:
This compound's diverse reactivity and biological significance make it a valuable target for ongoing research in medicinal chemistry and synthetic applications.
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure with nitrogen atoms at strategic positions. This architecture enables diverse non-covalent interactions with biological targets, facilitating broad therapeutic applications. Historically, this scaffold gained prominence with FDA-approved drugs such as the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcerative zolimidine, which established its clinical relevance [1]. The scaffold’s "drug prejudice" status stems from its balanced physicochemical properties, metabolic stability, and ease of functionalization, allowing for precise modulation of pharmacodynamic and pharmacokinetic profiles [1].
In anti-infective drug discovery, imidazo[1,2-a]pyridine derivatives have emerged as critical pharmacophores. Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide targeting Mycobacterium tuberculosis cytochrome bcc complex, exemplifies this trend. It advanced to Phase II clinical trials due to its nanomolar potency against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains (MIC~90~ ≤0.006 μM) [1]. This resurgence in interest, termed the "renaissance era of TB drug discovery," underscores the scaffold’s capacity to address global health challenges.
Table 1: Clinically Significant Imidazo[1,2-a]pyridine Derivatives
Compound | Therapeutic Area | Key Target/Mechanism | Development Status |
---|---|---|---|
Zolpidem | Insomnia | GABA_A receptor agonist | Marketed |
Alpidem | Anxiety | Benzodiazepine receptor modulator | Marketed (withdrawn) |
Telacebec (Q203) | Tuberculosis | Cytochrome bcc oxidase (QcrB) inhibition | Phase II Clinical Trial |
Olprinone | Heart failure | Phosphodiesterase III inhibition | Marketed (Japan) |
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde serves as a versatile synthetic intermediate due to two reactive sites: the electron-deficient C-2 carbaldehyde group and the C-5 chloro substituent. The aldehyde group participates in condensation reactions (e.g., Knoevenagel, Claisen-Schmidt), while the chlorine atom facilitates metal-catalyzed cross-coupling or nucleophilic substitution, enabling bidirectional molecular diversification [2] [4]. This bifunctional reactivity allows precise structural modifications to optimize bioactivity.
In antifungal drug development, this precursor enabled the synthesis of chalcone hybrids via Claisen-Schmidt condensations. Derivatives such as (E)-1-(4-chlorophenyl)-3-(5-chloroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one exhibited potent activity against fluconazole-resistant Candida albicans (MIC = 41.98 μmol/L) [2]. The chloro substituent enhances electron-withdrawing effects, polarizing the aldehyde carbonyl and increasing electrophilicity, thus accelerating nucleophilic addition-elimination reactions. Similarly, acrylonitrile derivatives synthesized from this aldehyde demonstrated broad-spectrum anticandidal activity against C. tropicalis and C. glabrata (MIC range: 0.52–357.5 μM) [4]. The compound’s role extends to anticancer hybrids, where it forms Schiff bases or chalcone conjugates targeting kinases and microbial proteins [3].
Table 2: Bioactive Derivatives Synthesized from 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Derivative Class | Synthetic Reaction | Biological Activity | Key Finding |
---|---|---|---|
Chalcones (e.g., 10i) | Claisen-Schmidt condensation | Antifungal (C. albicans) | MIC = 41.98 μmol/L [2] |
Acrylonitriles (e.g., 5) | Knoevenagel condensation | Antifungal (C. tropicalis, C. glabrata) | MIC range = 0.52–357.5 μM [4] |
Schiff Bases (e.g., VIIIb) | Nucleophilic substitution | Anticancer (A-459 lung cancer) | GI~50~ = 22.3 μM [3] |
Thiosemicarbazones | Condensation | Tyrosinase inhibition | IC~50~ = 6.40 ± 0.21 μM (Competitive) |
Recent advances focus on innovative strategies to diversify the imidazo[1,2-a]pyridine carbaldehyde core, enhancing structural complexity and biological efficacy. Key trends include:
Radical-Mediated C-H Functionalization: Transition-metal-catalyzed reactions enable regioselective C-3 alkylation or arylation. For instance, photoredox catalysis using Ru(bpy)~3~Cl~2~ under blue light facilitates the addition of radicals generated from diazonium salts or redox-active esters [8]. This approach constructs C-C bonds without prefunctionalization, streamlining access to analogs like 3-alkyl-5-chloroimidazo[1,2-a]pyridine-2-carbaldehydes. Metal-free oxidative systems employing peroxides or iodobenzene diacetate also promote Minisci-type alkylations.
Vilsmeier-Haack Formylation: While traditionally used to introduce the C-2 aldehyde group, modified Vilsmeier reactions (e.g., using POCl~3~/DMF) now functionalize C-3 positions of preformed imidazo[1,2-a]pyridines. This method yields dialdehydes for multicomponent reactions like the Strecker synthesis or Bucherer-Berg reaction, expanding access to amino acid mimetics or spirocyclic derivatives [6].
Computational-Guided Design: In silico techniques predict reactivity and bioactivity. Molecular docking studies revealed that 5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde-derived chalcones bind C. albicans sterol 14α-demethylase via π-π stacking and halogen bonding [4]. Quantum mechanical calculations (e.g., FMOs, MEP plots) optimize electronic profiles, enhancing target engagement. For example, global reactivity descriptors (electronegativity μ, chemical hardness η) identified electron-deficient derivatives as potent kinase inhibitors (26.7% probability) [3].
Hybrid Pharmacophore Assembly: The aldehyde group anchors pharmacophore fusion via click chemistry or bioorthogonal ligations. Thiosemicarbazone hybrids, synthesized by condensing the carbaldehyde with thiosemicarbazides, inhibit tyrosinase (IC~50~ = 6.40 ± 0.21 μM) by chelating copper ions in the enzyme’s active site . Similarly, Knoevenagel adducts with active methylene compounds yield antifungal acrylonitriles mimicking luliconazole’s mode of action [4].
Table 3: Emerging Functionalization Techniques for Imidazo[1,2-a]pyridine Carbaldehydes
Technique | Reagents/Conditions | Product Diversity | Advantages |
---|---|---|---|
Photoredox Catalysis | Ru(bpy)~3~Cl~2~, hv, R• sources | C-3 alkyl/aryl derivatives | Regioselective, mild conditions [8] |
Vilsmeier-Haack Reaction | POCl~3~/DMF, 60–80°C | Dialdehydes, amino acid analogs | One-pot formylation [6] |
Computational Optimization | DFT, molecular docking, ADME prediction | Target-specific hybrids | Reduces synthetic trial/error [3] |
Knoevenagel Condensation | Malononitrile, piperidine catalyst | Antifungal acrylonitriles | Bioinspired design (luliconazole mimics) [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7